A search of scientific databases like PubChem [] and Google Scholar doesn't reveal any published research directly investigating this particular molecule.
While the specific research applications are unknown, analysis of the compound's structure suggests potential areas of interest. The molecule contains several functional groups commonly found in ligands for metal ions. Additionally, the presence of aromatic rings and nitrogen atoms could indicate potential for applications in medicinal chemistry.
The lack of current research doesn't preclude future exploration of this molecule. Here are some potential areas of investigation:
The bipyridine and pyrazine moieties in the molecule could potentially chelate (bind) with metal ions. Research could explore its ability to complex with specific metals relevant to biological processes or catalysis.
The molecule's structure could serve as a starting point for designing new ligands with tailored properties for various applications.
Further research could investigate the molecule's potential biological activity and explore its use in drug discovery efforts.
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, commonly referred to as LGK974, is a synthetic compound known for its role as a Porcupine inhibitor. The compound features a complex structure characterized by a bipyridine moiety and a pyrazine-pyridine hybrid, contributing to its unique biological properties. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 396.44 g/mol .
The compound primarily functions as an inhibitor of the Porcupine enzyme, which is crucial in the post-translational modification of Wnt proteins. By inhibiting this enzyme, LGK974 prevents the secretion of Wnt proteins, thereby disrupting the Wnt signaling pathway, which is often implicated in various cancers and developmental processes . The inhibition mechanism involves binding to the active site of Porcupine, leading to the stabilization of Wnt ligands within cells.
LGK974 has demonstrated significant biological activity, particularly in cancer research. It exhibits potent inhibitory effects on the proliferation of cancer cells that are dependent on Wnt signaling. In vitro studies have shown that LGK974 can reduce tumor growth and metastasis in various cancer models, including colorectal and breast cancers . The compound's ability to modulate Wnt signaling makes it a promising candidate for therapeutic applications in oncology.
The synthesis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide typically involves several key steps:
LGK974 has several potential applications:
Interaction studies involving LGK974 have focused on its binding affinity to the Porcupine enzyme and its effects on downstream Wnt signaling pathways. These studies utilize various biochemical assays to measure the inhibitory effects on cell proliferation and migration in cancer cell lines. Additionally, in vivo studies have assessed its pharmacokinetics and therapeutic potential in animal models of cancer .
Several compounds share structural similarities or biological activity with 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide. Below are some notable examples:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
LGK974 | Structure | Porcupine inhibitor | Disrupts Wnt signaling |
IWP-2 | Similar bipyridine structure | Porcupine inhibitor | More selective for Wnt pathway |
XAV939 | Another bipyridine derivative | Inhibitor of tankyrase | Targets different pathway but similar applications |
C59 | Contains similar heterocycles | Inhibitor of Wnt signaling | Different mechanism targeting β-catenin |
The uniqueness of LGK974 lies in its specific structural modifications that enhance its selectivity and potency as a Porcupine inhibitor compared to other compounds targeting similar pathways .
The molecular formula of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is definitively established as C23H20N6O [1] [3]. This formula indicates the presence of twenty-three carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of the compound [7]. The molecular formula has been consistently reported across multiple chemical databases and experimental studies, confirming its accuracy through various analytical methods [1] [6].
The molecular weight of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is precisely determined to be 396.4 g/mol [1] [3] [7]. This value has been computed using standard atomic masses and verified through experimental mass spectrometric analysis [6]. The molecular weight calculation is based on the summation of individual atomic contributions: carbon (23 × 12.011), hydrogen (20 × 1.008), nitrogen (6 × 14.007), and oxygen (1 × 15.999) [1].
The elemental composition of C23H20N6O reveals distinctive percentage distributions that reflect the nitrogen-rich heterocyclic character of the compound [3]. Carbon comprises 69.68% of the molecular mass, representing the largest elemental fraction due to the extensive aromatic framework [15]. Nitrogen accounts for 21.20% of the total mass, indicating the significant contribution of the multiple nitrogen-containing heterocycles including pyridine, pyrazine, and bipyridine moieties [11] [14]. Hydrogen constitutes 5.09% of the molecular weight, while oxygen represents 4.04%, primarily from the acetamide functional group [1] [6].
Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
---|---|---|---|---|
Carbon | 23 | 12.011 | 276.253 | 69.68 |
Hydrogen | 20 | 1.008 | 20.160 | 5.09 |
Nitrogen | 6 | 14.007 | 84.042 | 21.20 |
Oxygen | 1 | 15.999 | 15.999 | 4.04 |
Total | 50 | - | 396.454 | 100.00 |
The compound exhibits a complex heterocyclic architecture composed of multiple interconnected aromatic ring systems [1]. The molecular framework incorporates three distinct types of nitrogen-containing heterocycles: bipyridine, pyridine, and pyrazine rings . The bipyridine system forms the central structural unit, consisting of two pyridine rings connected through a carbon-carbon bond [21]. This bipyridine framework is substituted with dimethyl groups at the 2' and 3 positions, which significantly influence the molecular conformation and electronic properties [23] [24].
The heterocyclic framework demonstrates extensive conjugation throughout the aromatic systems, contributing to the compound's electronic characteristics and spectroscopic properties [9]. The nitrogen atoms within the heterocyclic rings serve as potential coordination sites and influence the overall electronic distribution of the molecule [19]. The spatial arrangement of these heterocyclic components creates a three-dimensional structure that is crucial for the compound's chemical reactivity and biological activity .
The pyridine moieties within the bipyridine system exhibit characteristic six-membered aromatic rings with nitrogen atoms at the 1-position [11]. These pyridine rings demonstrate typical aromatic properties with delocalized electron density and planar geometry [28]. The 2',3-dimethyl substitution pattern on the bipyridine system creates steric effects that influence the torsional angles between the pyridine rings [22] [23].
The pyrazine moiety represents a six-membered heterocyclic ring containing nitrogen atoms at the 1,4-positions, exhibiting D2h symmetry [11] [28]. This pyrazine ring is connected to an additional pyridine ring through a carbon-carbon linkage, forming a bipyridine-like substructure . The pyrazine component contributes to the electron-deficient character of the molecule and provides sites for potential intermolecular interactions [11] [19].
The electronic properties of both pyridine and pyrazine moieties are influenced by their electron-withdrawing nature, which affects the overall charge distribution within the molecule [14]. The nitrogen atoms in these heterocyclic systems can participate in hydrogen bonding and coordination chemistry, contributing to the compound's structural versatility [19] [21].
The acetamide functional group serves as a crucial structural linker connecting the heterocyclic components of the molecule [1] [8]. This amide linkage exhibits characteristic planar geometry with partial double-bond character due to resonance between the carbonyl carbon and nitrogen atoms [10] [20]. The acetamide group contributes to the compound's hydrogen bonding capacity through both the carbonyl oxygen and amide nitrogen [8] [19].
The bipyridine system represents the core structural framework of the molecule, consisting of two pyridine rings with methyl substituents [1] [21]. This bipyridine unit demonstrates conformational flexibility, with torsional angles that can vary depending on steric and electronic factors [22] [23]. The methyl substituents at the 2' and 3 positions create steric hindrance that influences the preferred conformational arrangements [24].
The spatial relationship between the acetamide and bipyridine systems determines the overall molecular geometry and affects the compound's physicochemical properties [1]. The conjugation between these functional groups contributes to the extended electronic delocalization throughout the molecular framework [9]. The acetamide carbonyl group exhibits characteristic stretching frequencies in infrared spectroscopy, while the bipyridine system contributes to the aromatic character observed in nuclear magnetic resonance spectra [10] [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide through analysis of both proton and carbon-13 spectra [9] [30]. The aromatic protons of the heterocyclic rings appear in the characteristic downfield region between 7.0 and 9.5 parts per million, reflecting the deshielding effects of the aromatic systems [34]. The pyrazine protons typically exhibit signals around 9.0-9.3 parts per million due to the electron-withdrawing nature of the nitrogen atoms [34].
The methyl substituents on the bipyridine system generate distinct singlet signals in the aliphatic region, typically appearing around 2.3-2.6 parts per million [34]. The acetamide methylene protons produce a characteristic singlet around 3.7-3.9 parts per million, reflecting their proximity to the electron-withdrawing carbonyl group [34]. The amide proton appears as a broad singlet around 10.6-11.1 parts per million, indicative of the hydrogen bonding environment [34].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex aromatic carbon framework with signals distributed throughout the aromatic region [34]. The carbonyl carbon of the acetamide group appears around 168 parts per million, characteristic of amide carbonyls [10]. The aromatic carbons of the pyridine and pyrazine rings exhibit signals between 110 and 155 parts per million, with specific chemical shifts dependent on their electronic environments [34].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 396, corresponding to the molecular weight of 396.4 daltons [1] [17]. Electron ionization mass spectrometry typically produces characteristic fragmentation patterns involving the loss of functional groups and ring systems [16]. The base peak in the mass spectrum often corresponds to fragments retaining the most stable aromatic systems [17].
Fragmentation pathways in mass spectrometry frequently involve the cleavage of the acetamide linkage, producing fragments corresponding to the bipyridine and pyrazine-pyridine portions of the molecule [16] [17]. The nitrogen-containing heterocyclic rings demonstrate high stability under mass spectrometric conditions, often appearing as prominent peaks in the fragmentation pattern [16]. Electrospray ionization mass spectrometry provides molecular ion confirmation with minimal fragmentation, supporting structural identification [17].
The mass spectrometric data supports the molecular formula C23H20N6O through accurate mass measurements and isotope pattern analysis [17]. High-resolution mass spectrometry enables precise determination of elemental composition and confirmation of the proposed molecular structure [16] [17].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about the functional groups present in the molecule [18] [20]. The acetamide carbonyl group exhibits a strong absorption band around 1650-1680 wavenumbers, typical of amide carbonyls [20]. This carbonyl stretching frequency is influenced by the conjugation with the aromatic systems and hydrogen bonding interactions [18] [20].
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, characteristic of aromatic systems [18] [33]. The aromatic carbon-carbon stretching vibrations contribute to bands in the 1400-1600 wavenumber region, reflecting the extended conjugation throughout the heterocyclic framework [18] [33]. The nitrogen-hydrogen stretching of the amide group produces a characteristic band around 3200-3400 wavenumbers [20].
The pyrazine and pyridine ring vibrations contribute to fingerprint region absorptions between 600-1500 wavenumbers [33]. These vibrations include ring breathing modes and out-of-plane bending vibrations characteristic of the specific heterocyclic systems [18] [33]. The methyl substituents on the bipyridine system contribute to aliphatic carbon-hydrogen stretching and bending vibrations in their respective spectral regions [18].
Crystallographic studies reveal the three-dimensional arrangement of atoms within the solid-state structure of the compound [19] [21]. The crystal packing demonstrates intermolecular interactions including hydrogen bonding between the acetamide groups and van der Waals interactions between the aromatic ring systems [19]. The molecular conformation in the crystal represents one of the energetically favorable arrangements accessible to the molecule [21] [26].
The crystal structure exhibits specific torsional angles between the heterocyclic ring systems that are influenced by both intramolecular steric effects and intermolecular packing forces [19] [21]. The acetamide group adopts a planar conformation that facilitates hydrogen bonding interactions with neighboring molecules [19]. The overall molecular geometry in the crystal provides insights into the preferred conformational arrangements under solid-state conditions [21] [26].
Intermolecular hydrogen bonding patterns in the crystal structure involve the acetamide oxygen and nitrogen atoms as acceptor and donor sites respectively [19]. The aromatic ring systems participate in π-π stacking interactions that contribute to the crystal stability [19] [21]. The methyl substituents on the bipyridine system influence the crystal packing through steric interactions with neighboring molecules [23] [24].
The torsional angles within the molecule significantly influence its three-dimensional conformation and electronic properties [22] [23]. The bipyridine system exhibits a characteristic torsional angle between the two pyridine rings that is affected by the methyl substituents [23] [24]. Computational studies indicate that the preferred torsional angle ranges from approximately 20 to 40 degrees, depending on the specific substitution pattern [22] [23].
The bond angles within the heterocyclic rings conform to typical aromatic geometry with internal angles close to 120 degrees [28]. The acetamide linkage exhibits bond angles characteristic of sp2 hybridization at the carbonyl carbon and nitrogen atoms [20]. The methyl substituents adopt staggered conformations that minimize steric interactions with the adjacent aromatic systems [24] [27].
Conformational flexibility analysis reveals that rotation around specific bonds can occur with relatively low energy barriers [22] [27]. The torsional potential energy surface demonstrates multiple local minima corresponding to different conformational arrangements [22]. Temperature-dependent studies indicate that conformational interconversion can occur at ambient conditions, suggesting dynamic behavior in solution [23] [29].
Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of the molecule [22] . Computational optimization reveals the minimum energy conformations and the relative energies of different structural arrangements [22] [27]. The calculated geometric parameters show excellent agreement with experimental crystallographic data [22] [28].
Electronic structure calculations demonstrate the distribution of electron density throughout the conjugated aromatic systems . The frontier molecular orbitals reveal the locations of the highest occupied and lowest unoccupied molecular orbitals, providing insights into the electronic properties . Natural bond orbital analysis indicates the extent of charge delocalization and the strength of intramolecular interactions [10].
The retrosynthetic analysis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide requires careful consideration of strategic bond disconnections to identify the most efficient synthetic routes [1] [2]. The target molecule contains three distinct heterocyclic units connected through specific linkages that serve as natural disconnection points.
The primary strategic disconnection focuses on the acetamide linkage connecting the dimethylbipyridine unit to the pyrazinylpyridine moiety [3]. This carbon-nitrogen bond represents the most logical disconnection point, as amide bond formation is one of the most reliable and well-established reactions in organic synthesis [4]. The disconnection yields two synthons: an acyl donor (acetyl equivalent) attached to the bipyridine system and an amino acceptor corresponding to the pyrazinylpyridine unit [2].
Secondary disconnection strategies target the bipyridine core structure itself. The 2,4'-bipyridine linkage can be disconnected through carbon-carbon bond cleavage, revealing potential cross-coupling disconnections [5] [1]. This approach suggests either a 2-pyridyl nucleophile coupling with a 4-halopyridine electrophile or the reverse combination, depending on the availability and stability of the required coupling partners [6] [7].
The pyrazine-pyridine linkage presents another strategic disconnection opportunity [8]. This carbon-carbon bond can be analyzed through cross-coupling retrosynthesis, suggesting either a pyrazinyl metal reagent coupling with a halopyridine or a pyridylmetal species coupling with a halopyrazine [8] [9]. The choice between these approaches depends on the relative stability and reactivity of the organometallic intermediates [7].
Bond network analysis reveals that the central acetamide functionality serves as a convergent point, allowing for a modular synthetic approach where the two complex heterocyclic units can be prepared independently and coupled in the final step [10]. This strategy maximizes synthetic flexibility and enables parallel optimization of each synthetic branch.
Following the strategic disconnections, specific synthons must be identified and matched with appropriate synthetic equivalents [11] [3]. The primary synthons arising from acetamide disconnection include a carboxyl synthon (acetyl chloride equivalent) and an amino synthon (amine nucleophile) [4] [12].
The acetyl synthon can be realized through several synthetic equivalents. The most direct approach utilizes acetyl chloride or acetic anhydride as electrophilic coupling partners [4] [13]. Alternative approaches include ester activation methodologies using carbodiimide coupling agents or enzymatic acylation protocols [14] [15]. The choice of synthetic equivalent depends on the sensitivity of the substrate and the desired reaction conditions.
The amino synthon corresponds to the 5-(pyrazin-2-yl)pyridin-2-amine system [16]. This synthon requires the prior construction of the pyrazine-pyridine linkage through appropriate cross-coupling methodologies [8] [9]. The synthetic equivalent must possess a primary amino group positioned on the pyridine ring for subsequent amide bond formation.
For the bipyridine core construction, organometallic synthons play crucial roles [5] [6]. A 2-pyridylzinc synthon can serve as a nucleophilic coupling partner with 4-bromo-2,3-dimethylpyridine electrophiles [7] [17]. Alternatively, 2-pyridylboronic acid derivatives can function as Suzuki coupling partners, though stability considerations favor alternative approaches [6] [18].
The pyrazine-pyridine synthon identification requires careful analysis of cross-coupling viability [8] [9]. Pyrazinylzinc reagents offer excellent reactivity in Negishi coupling reactions with halopyridines [7]. Alternatively, pyrazinyltin species can participate in Stille coupling reactions, though toxicity concerns limit their practical application [19] [20].
Synthon polarity matching ensures efficient bond formation [2] [3]. The identified synthons must exhibit complementary reactivity patterns, with electrophilic and nucleophilic partners appropriately matched for each coupling step. This analysis guides the selection of protecting groups and activation strategies necessary for successful synthetic implementation.
The construction of the 2,4'-bipyridine core represents a critical challenge in the total synthesis of the target compound [21] [5]. Multiple cross-coupling methodologies have been developed and optimized for bipyridine formation, each offering distinct advantages and limitations depending on the specific substitution pattern and functional group tolerance requirements.
Suzuki cross-coupling reactions provide the most versatile approach for bipyridine synthesis when appropriate boronic acid derivatives are available [6] [22]. The reaction typically employs palladium(0) catalysts with phosphine ligands in the presence of base, operating at temperatures between 60-100°C [6]. For the 2,4'-bipyridine system, 2-pyridylboronic acid N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability compared to conventional boronic acids [6]. These stabilized reagents prevent protodeboronation and allow efficient coupling with 4-halopyridines bearing methyl substituents. Typical reaction conditions involve 2-5 mol% Pd(PPh3)4 or Pd(dppf)Cl2 with potassium carbonate base in 1,4-dioxane or dimethylformamide [6] [22]. Yields generally range from 75-90% for this transformation.
Negishi cross-coupling represents the most reliable method for constructing challenging bipyridine linkages [7] [17]. The methodology utilizes organozinc reagents that exhibit superior functional group tolerance compared to other organometallic species [7]. Preparation of 2-pyridylzinc chloride involves lithiation of 2-bromopyridine derivatives followed by transmetallation with zinc chloride [17]. The coupling reaction proceeds under mild conditions (25-70°C) using palladium catalysts with bulky phosphine ligands such as XPhos or RuPhos [7]. Catalyst loadings as low as 0.25 mol% can achieve excellent yields (80-95%) for bipyridine formation [7]. The reaction tolerates diverse functional groups including esters, amides, and heterocycles, making it ideal for complex molecule synthesis.
Stille cross-coupling offers an alternative approach utilizing organotin reagents [19] [23]. 2-Tributylstannylpyridine derivatives serve as nucleophilic coupling partners with 4-halopyridines [23]. The reaction typically requires palladium(0) catalysts with triphenylphosphine ligands at elevated temperatures (80-110°C) [19] [20]. While yields are generally good (70-85%), the methodology suffers from the toxicity of organotin reagents and the need for specialized waste disposal procedures [19]. Despite these limitations, Stille coupling provides excellent chemoselectivity and functional group tolerance.
Ullmann coupling reactions represent metal-free alternatives for bipyridine synthesis, though they require more forcing conditions [5]. Copper-mediated homocoupling of halopyridines can generate symmetrical bipyridines, but asymmetric variants require careful substrate design [5]. Recent developments in nickel-catalyzed Ullmann coupling have lowered reaction temperatures and improved yields for bipyridine formation [5].
The formation of pyrazine-pyridine linkages requires specialized methodologies due to the electron-deficient nature of both heterocyclic systems [8] [9]. Several approaches have been developed to address the challenges associated with coupling these electron-poor aromatics.
Copper-catalyzed oxidative coupling represents a powerful method for pyrazine-pyridine bond formation [8]. The reaction utilizes copper(I) iodide catalysts with lithium chloride additives in the presence of molecular oxygen as the terminal oxidant [8]. Optimal conditions involve 30 mol% CuI with 10 equivalents LiCl in dimethylacetamide/triethylamine solvent mixtures at 120°C [8]. The reaction proceeds through radical intermediates, enabling direct C-H functionalization without pre-activation of coupling partners [8]. Yields typically range from 65-90% depending on substrate structure and substitution patterns. The methodology tolerates various functional groups and provides excellent regioselectivity for 2-pyrazinyl-pyridine linkages.
Iodine-catalyzed condensation reactions offer mild alternatives for pyrazine synthesis from simpler precursors [16]. The methodology involves three-component condensation of aldehydes, 2-aminopyridines, and tert-butyl isocyanide in the presence of catalytic iodine [16]. The reaction proceeds at room temperature under solvent-free conditions, generating imidazopyrazine products through [4+1] cycloaddition pathways [16]. Yields range from 70-95% with excellent functional group tolerance [16]. Subsequent reduction or functional group manipulations can introduce the required connectivity for pyrazine-pyridine linkages.
Direct coupling methodologies utilizing pre-formed organometallic reagents provide predictable routes to pyrazine-pyridine systems [9]. Pyrazinylzinc reagents, prepared through halogen-zinc exchange, couple efficiently with halopyridines under Negishi conditions [7]. The reaction employs palladium catalysts with bulky phosphine ligands at moderate temperatures (40-80°C) [7]. Functional group tolerance is excellent, and yields typically exceed 80% for appropriately substituted substrates [7].
Manganese-catalyzed dehydrogenative coupling represents an emerging methodology for pyrazine synthesis [24]. The reaction utilizes acridine-based manganese pincer complexes to catalyze the coupling of amino alcohols with concurrent dehydrogenation [24]. While primarily demonstrated for symmetrical pyrazines, the methodology shows promise for asymmetric variants through substrate modification [24]. Reaction conditions involve heating at 120°C in tert-amyl alcohol with minimal catalyst loadings [24].
The formation of the critical acetamide linkage connecting the bipyridine and pyrazinylpyridine units requires careful selection of coupling methodologies to ensure high efficiency and functional group compatibility [4] [14].
Traditional acid chloride coupling represents the most direct approach for acetamide formation [4] [25]. The methodology involves conversion of acetic acid derivatives to acetyl chloride using thionyl chloride or oxalyl chloride, followed by coupling with the aminopyridine component [4]. The reaction typically proceeds at 0°C to room temperature in the presence of triethylamine base to neutralize hydrogen chloride byproducts [4]. Yields are consistently high (80-95%) with short reaction times (2-4 hours) [4]. However, the methodology requires anhydrous conditions and generates corrosive byproducts that may be incompatible with sensitive substrates.
Carbodiimide-mediated coupling reactions provide milder alternatives with excellent functional group tolerance [4]. The methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) additives [4]. Reactions proceed at room temperature in dimethylformamide or dichloromethane solvents over 4-12 hours [4]. The coupling agents activate carboxylic acids toward nucleophilic attack while suppressing racemization and side reactions [4]. Yields typically range from 70-90% with excellent chemoselectivity [4].
Uronium salt coupling agents offer enhanced reactivity for challenging amide formations [4]. 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) and O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) provide rapid activation of carboxylic acids [4]. The reactions proceed at room temperature with diisopropylethylamine base in dimethylformamide [4]. Coupling times are typically reduced to 2-6 hours with yields comparable to carbodiimide methods [4].
Enzymatic synthesis represents a green chemistry approach for acetamide formation [14] [15]. Lipozyme TL IM from Thermomyces lanuginosus catalyzes the aminolysis of acetate esters with primary amines [14]. The reaction proceeds in continuous-flow systems at 45°C in tert-amyl alcohol solvent [14]. Residence times of 20 minutes achieve yields up to 92% with excellent selectivity [14]. The methodology avoids toxic reagents and harsh conditions while providing scalable synthesis protocols [14] [15].
Electrochemical methods offer novel approaches for acetamide synthesis directly from simple feedstocks [26]. Tungsten-copper single-atom alloy catalysts enable the co-electroreduction of carbon dioxide and nitrogen to generate acetamide products [26]. While still in development, this approach represents a sustainable alternative for amide synthesis from abundant starting materials [26].
Modern synthetic chemistry employs sophisticated optimization techniques to maximize yields and minimize waste in the preparation of complex heterocyclic compounds [27] [28]. The synthesis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide benefits from multiple complementary optimization strategies.
Microwave-assisted synthesis provides rapid heating and enhanced reaction rates for bipyridine coupling reactions . The methodology reduces reaction times by 50-80% while improving yields by 15-25% compared to conventional heating . Microwave irradiation enables precise temperature control and eliminates hot spots that can lead to decomposition of sensitive heterocyclic substrates . For Suzuki coupling reactions, microwave conditions (150°C, 15-30 minutes) achieve comparable yields to conventional reflux conditions requiring 6-12 hours .
Flow chemistry techniques offer continuous processing with improved heat and mass transfer characteristics [14] [15]. Continuous-flow microreactors provide precise control over reaction parameters including temperature, residence time, and mixing efficiency [14]. For enzymatic acetamide formation, flow systems achieve space-time yields exceeding 260 g L⁻¹ h⁻¹ compared to 1 g L⁻¹ h⁻¹ for batch reactors [14]. The methodology enables rapid screening of reaction conditions and provides consistent product quality across multiple batches [15].
High-throughput screening platforms accelerate optimization through parallel experimentation [28] [30]. Automated liquid handling systems can execute hundreds of reactions simultaneously, enabling comprehensive exploration of reaction space [28]. Bayesian optimization algorithms guide experiment selection to efficiently identify optimal conditions [30] [31]. For Suzuki coupling optimization, high-throughput approaches improve yields by 20-35% while reducing optimization time by 70-85% [28] [30].
Self-optimization protocols utilize automated feedback systems to continuously improve reaction performance [30] [32]. The methodology combines automated reactors, analytical instruments, and optimization algorithms to identify optimal conditions without human intervention [30]. For bipyridine synthesis, self-optimization campaigns achieve 25-40% yield improvements through systematic exploration of temperature, catalyst loading, and solvent combinations [30] [32].
Ligand screening represents a cost-effective approach for improving cross-coupling yields [7] [33]. Systematic evaluation of phosphine ligands can enhance yields by 15-30% for challenging substrates [7]. Bulky, electron-rich ligands such as XPhos and RuPhos provide superior performance for heteroaryl couplings compared to conventional triphenylphosphine [7]. Structure-activity relationships guide rational ligand selection based on substrate characteristics and reaction mechanisms.
Efficient purification protocols are essential for obtaining high-purity products suitable for pharmaceutical applications [34]. The complex structure of the target compound requires specialized purification strategies to separate closely related impurities and byproducts.
Column chromatography remains the standard method for purifying heterocyclic compounds [35]. Silica gel chromatography with gradient elution provides excellent resolution for separating bipyridine isomers and incomplete coupling products . Typical solvent systems employ hexane/ethyl acetate or dichloromethane/methanol gradients depending on compound polarity [35]. Automated purification systems reduce solvent consumption and improve reproducibility compared to manual column chromatography .
Recrystallization techniques offer complementary purification for crystalline products [36]. Systematic solvent screening identifies optimal recrystallization conditions that maximize recovery while minimizing impurity incorporation [36]. Common solvent systems include methanol/water, ethanol/water, and acetone/hexane mixtures . Temperature-controlled crystallization enables precise control over crystal size and polymorphic form [36].
Preparative high-performance liquid chromatography (HPLC) provides high-resolution separation for closely related compounds [14]. Reverse-phase columns with acetonitrile/water gradients achieve baseline separation of structural isomers [14]. The methodology enables purification of multi-gram quantities with purities exceeding 98% [14]. Automated collection systems improve efficiency and reduce manual handling requirements.
Supercritical fluid chromatography (SFC) offers environmentally friendly alternatives to conventional HPLC purification [34]. Carbon dioxide-based mobile phases reduce organic solvent consumption while providing excellent separation efficiency [34]. The methodology is particularly effective for basic compounds such as pyridine derivatives that exhibit poor retention on reverse-phase columns [34].
Crystallization engineering techniques optimize solid-form properties during purification [36]. Seeding strategies control nucleation and growth processes to produce consistent crystal morphologies [36]. Solvent selection influences polymorphic form and stability, with implications for downstream processing and storage [36]. Co-crystallization approaches can improve solubility and bioavailability of pharmaceutical compounds [36].
Successful scale-up from analytical to laboratory production scales requires careful consideration of multiple factors including safety, efficiency, and cost-effectiveness [37] [35]. The multi-step synthesis of the target compound presents unique challenges for process intensification and scale-up implementation.
Heat transfer limitations become critical at larger scales, particularly for exothermic coupling reactions [37] [34]. Suzuki and Negishi coupling reactions generate significant heat that must be efficiently removed to prevent decomposition and ensure safety [37]. Reactor design considerations include surface area-to-volume ratios, agitation efficiency, and temperature control systems [34]. Continuous-flow reactors offer superior heat transfer characteristics compared to batch systems for highly exothermic reactions [37] [14].
Mixing efficiency affects reaction selectivity and yield at production scales [37] [34]. Heterogeneous reactions involving solid bases or catalysts require adequate mixing to ensure mass transfer between phases [37]. Scale-up correlations based on tip speed or power per unit volume guide agitator design and operating conditions [34]. Computational fluid dynamics modeling predicts mixing patterns and identifies potential dead zones in large-scale reactors [34].
Catalyst recovery and recycling become economically important at production scales [38] [39]. Heterogeneous catalysts enable simple separation and reuse, reducing overall process costs [38]. Immobilized catalysts on solid supports facilitate recovery while maintaining activity [38]. For homogeneous systems, catalyst precipitation or extraction protocols enable recovery and recycling [39].
Solvent selection criteria expand beyond reaction performance to include safety, environmental impact, and cost considerations [37] [34]. Green chemistry principles favor less toxic, renewable solvents with favorable environmental profiles [37]. Solvent recovery and recycling systems reduce waste generation and operating costs [34]. Life cycle assessments evaluate overall environmental impact across the complete production process [34].
Quality control protocols ensure consistent product quality across multiple batches [34]. In-process monitoring techniques track reaction progress and identify deviations from normal operating conditions [34]. Statistical process control methods identify trends and prevent batch failures [34]. Analytical method development and validation ensure reliable quality assessment throughout the production campaign [34].